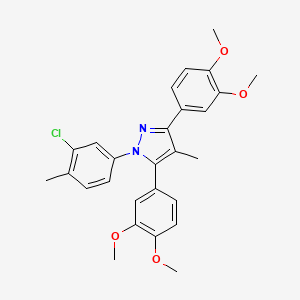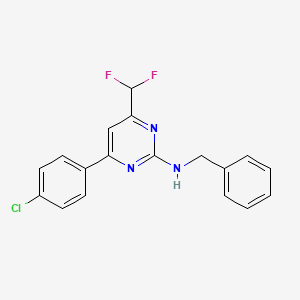![molecular formula C24H30N2O2 B10911395 (16E)-16-[(1-ethyl-1H-pyrazol-3-yl)methylidene]estra-1(10),2,4-triene-3,17-diol](/img/structure/B10911395.png)
(16E)-16-[(1-ethyl-1H-pyrazol-3-yl)methylidene]estra-1(10),2,4-triene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16E)-16-[(1-ethyl-1H-pyrazol-3-yl)methylidene]estra-1(10),2,4-triene-3,17-diol: , commonly referred to as a pyrazoline derivative, belongs to the class of heterocyclic chemical compounds. Pyrazolines have a nitrogen-based hetero-aromatic ring structure and have gained attention due to their confirmed biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions could include different derivatives of the pyrazoline scaffold.
Scientific Research Applications
(16E)-16-[(1-ethyl-1H-pyrazol-3-yl)methylidene]estra-1(10),2,4-triene-3,17-diol:
Chemistry: It serves as a valuable building block for designing novel compounds.
Biology: Researchers may explore its effects on cellular processes, including oxidative stress and enzymatic activity.
Medicine: Investigating its pharmacological properties could lead to drug development.
Industry: Its unique structure may find applications in materials science or chemical synthesis.
Comparison with Similar Compounds
While specific comparisons are challenging without direct data, researchers would assess its uniqueness by comparing it to structurally related compounds. Similar pyrazoline derivatives may include other analogs with variations in substituents or functional groups.
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(16E)-16-[(1-ethylpyrazol-3-yl)methylidene]-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C24H30N2O2/c1-3-26-11-9-17(25-26)12-16-14-22-21-6-4-15-13-18(27)5-7-19(15)20(21)8-10-24(22,2)23(16)28/h5,7,9,11-13,20-23,27-28H,3-4,6,8,10,14H2,1-2H3/b16-12+ |
InChI Key |
AGPNLNWYOUSSOT-FOWTUZBSSA-N |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/2\CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)O |
Canonical SMILES |
CCN1C=CC(=N1)C=C2CC3C4CCC5=C(C4CCC3(C2O)C)C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


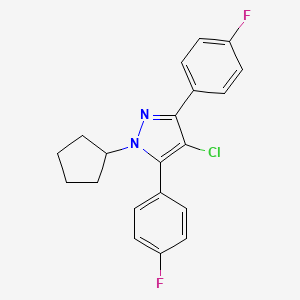
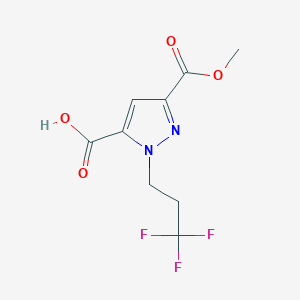

![3-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10911334.png)
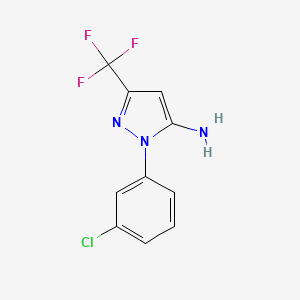
![ethyl 3-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B10911343.png)
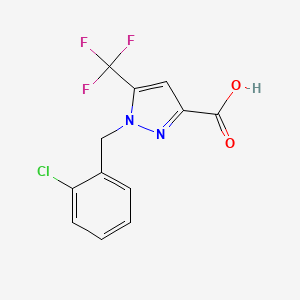

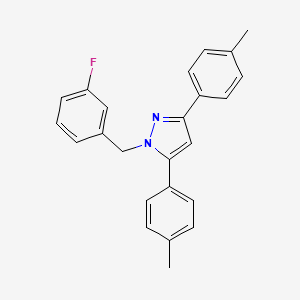
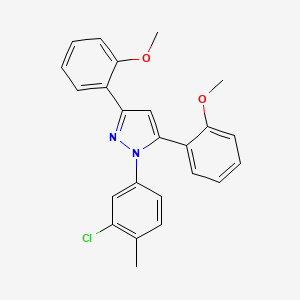
![2-({5-[(E)-(2-{[2-(2,5-dimethoxyphenyl)quinolin-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B10911371.png)
![3-cyclopropyl-6-ethyl-N-methyl-N,1-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911383.png)
